1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride
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Overview
Description
1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a spiro linkage between an imidazo[4,5-c]pyridine and an oxane ring, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride typically involves a multi-step process. One common synthetic route includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced imidazopyridine derivatives.
Scientific Research Applications
1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the structure and function of biologically active molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects. The compound may also inhibit enzymes like proton pumps and aromatase, affecting gastric acid secretion and estrogen synthesis, respectively .
Comparison with Similar Compounds
1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride is unique due to its spiro linkage and the combination of imidazo[4,5-c]pyridine and oxane rings. Similar compounds include:
Imidazo[4,5-b]pyridines: These compounds share the imidazopyridine core but differ in the position of the nitrogen atoms and the absence of the spiro linkage.
Imidazo[1,2-a]pyridines: These compounds have a different fusion pattern of the imidazole and pyridine rings, leading to distinct chemical properties and biological activities.
Properties
IUPAC Name |
1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-14-8-12-10-9(14)2-5-13-11(10)3-6-15-7-4-11;;/h8,13H,2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHPRNBJMOJVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCNC23CCOCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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